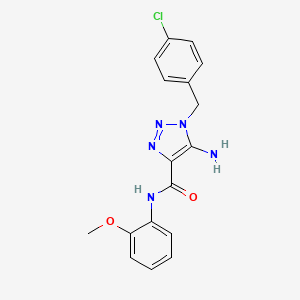
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-containing compounds and has shown promising results in various studies.
作用機序
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins in the body, leading to its anti-cancer and anti-inflammatory activities. Additionally, the compound may also interact with various receptors in the body, leading to its potential diagnostic applications.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, the compound has also been shown to have anti-microbial activity against various bacterial strains.
実験室実験の利点と制限
One of the primary advantages of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential as a drug candidate. The compound has shown promising results in various studies, making it a potential candidate for further drug development. Additionally, the compound has also shown potential as a diagnostic tool in various diseases. However, the limitations of the compound include its relatively high cost and limited availability.
将来の方向性
There are several future directions for the study of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the primary directions is the further study of the compound's mechanism of action, which will help in the development of more effective drugs. Additionally, the compound's potential as a diagnostic tool needs to be further explored in various diseases. Further studies are also required to optimize the synthesis method and improve the yield and purity of the compound. Finally, the compound's potential applications in various scientific research fields need to be further explored to fully understand its potential.
Conclusion:
In conclusion, 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has shown potential applications in various scientific research fields. The compound's synthesis method has been optimized to achieve high yield and purity. Studies have shown that the compound has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound's potential as a drug candidate and diagnostic tool needs to be further explored. Additionally, further studies are required to optimize the synthesis method and explore the compound's potential applications in various scientific research fields.
合成法
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step reaction process. The starting materials required for the synthesis include 4-chlorobenzyl chloride, 2-methoxyphenylhydrazine, and propargyl alcohol. The reaction involves the formation of an intermediate compound, which is further reacted with various reagents to obtain the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. Additionally, the compound has also been studied for its potential as a diagnostic tool in various diseases.
特性
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-5-3-2-4-13(14)20-17(24)15-16(19)23(22-21-15)10-11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKOGJKZVOIMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

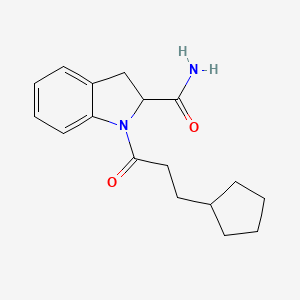
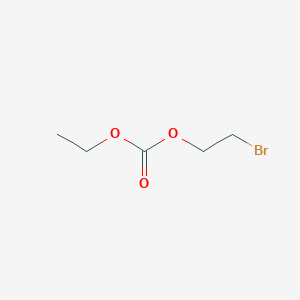
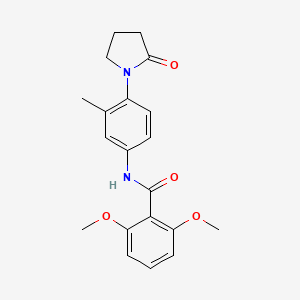
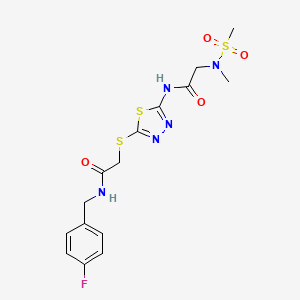
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

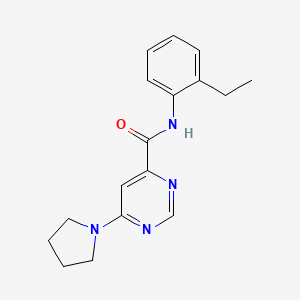
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)
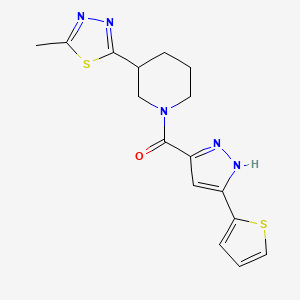
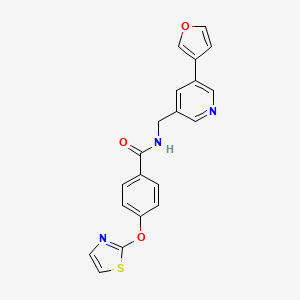
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)
![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)
